molecular formula C11H15FN2O4S B7107674 Ethyl 3-[(5-fluoropyridin-3-yl)methylsulfamoyl]propanoate

Ethyl 3-[(5-fluoropyridin-3-yl)methylsulfamoyl]propanoate

Cat. No.: B7107674
M. Wt: 290.31 g/mol
InChI Key: LOZSREYJRIHUGK-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-fluoropyridin-3-yl)methylsulfamoyl]propanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have significant applications in different fields such as pharmaceuticals, agriculture, and materials science. This compound is particularly interesting due to its unique structure, which includes a fluoropyridine moiety and a sulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(5-fluoropyridin-3-yl)methylsulfamoyl]propanoate typically involves multiple steps One common method starts with the fluorination of pyridine to obtain 5-fluoropyridineFinally, the esterification of the resulting intermediate with ethyl propanoate completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-fluoropyridin-3-yl)methylsulfamoyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-[(5-fluoropyridin-3-yl)methylsulfamoyl]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique functional groups.

    Industry: It can be used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-fluoropyridin-3-yl)methylsulfamoyl]propanoate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with aromatic residues in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(6-fluoropyridin-3-yl)propanoate
  • Ethyl 3-(5-fluoropyridin-3-yl)-2-methylpropanoate
  • Ethyl 3-(5-fluoropyridin-3-yl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-[(5-fluoropyridin-3-yl)methylsulfamoyl]propanoate is unique due to the presence of both a fluoropyridine and a sulfamoyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfamoyl group offers additional sites for hydrogen bonding and interaction with biological targets.

Properties

IUPAC Name

ethyl 3-[(5-fluoropyridin-3-yl)methylsulfamoyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O4S/c1-2-18-11(15)3-4-19(16,17)14-7-9-5-10(12)8-13-6-9/h5-6,8,14H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZSREYJRIHUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)NCC1=CC(=CN=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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